molecular formula C23H39ClO B14295276 4-Hexadecyloxybenzyl Chloride CAS No. 115921-84-1

4-Hexadecyloxybenzyl Chloride

Cat. No.: B14295276
CAS No.: 115921-84-1
M. Wt: 367.0 g/mol
InChI Key: XVZAUMRZFPEKJU-UHFFFAOYSA-N
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Description

4-Hexadecyloxybenzyl Chloride is an organic compound characterized by a benzene ring substituted with a hexadecyloxy group and a benzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyloxybenzyl Chloride typically involves the reaction of 4-hexadecyloxybenzyl alcohol with thionyl chloride. The reaction is carried out in dry dichloromethane with a catalytic amount of dimethylformamide at 0°C . The reaction proceeds as follows: [ \text{4-Hexadecyloxybenzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Hexadecyloxybenzyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include benzyl ethers, benzyl amines, and other substituted benzyl derivatives.

    Oxidation: Products include benzaldehydes and benzoic acids.

Mechanism of Action

The mechanism of action of 4-Hexadecyloxybenzyl Chloride involves its reactivity at the benzylic position. The benzyl chloride moiety undergoes nucleophilic substitution, leading to the formation of various derivatives. The hexadecyloxy group imparts lipophilicity, enhancing the compound’s interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Hexadecyloxybenzyl Chloride is unique due to its long alkoxy chain, which imparts distinct physical and chemical properties. This makes it suitable for applications in material science and as an intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

115921-84-1

Molecular Formula

C23H39ClO

Molecular Weight

367.0 g/mol

IUPAC Name

1-(chloromethyl)-4-hexadecoxybenzene

InChI

InChI=1S/C23H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19H,2-15,20-21H2,1H3

InChI Key

XVZAUMRZFPEKJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCl

Origin of Product

United States

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